N'-(2-溴苄叉)-2-(4-硫代吗啡)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

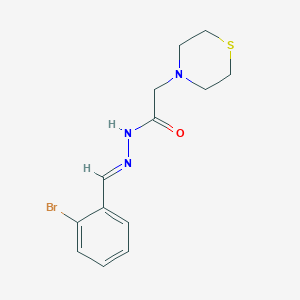

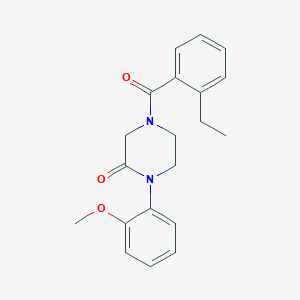

The synthesis of N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide involves the condensation of 2-bromobenzaldehyde with 2-(4-thiomorpholinyl)acetohydrazide. The process is typically conducted in a suitable solvent, such as ethanol or methanol, in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. This synthesis method is part of a broader category of reactions involving the formation of Schiff bases, which are characterized by a carbon-nitrogen double bond with a lone pair on nitrogen, making them versatile intermediates in organic synthesis (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been elucidated using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the spatial configuration of the hydrazone linkage. These studies reveal that the compound typically crystallizes in monoclinic space groups, with hydrogen bonds and π···π interactions stabilizing the structure. The detailed geometric parameters obtained through structural analysis provide a foundation for understanding the compound's reactivity and interaction capabilities (Sheng et al., 2015).

Chemical Reactions and Properties

N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide participates in various chemical reactions, leveraging its hydrazone functionality. It can undergo nucleophilic addition reactions at the carbon-nitrogen double bond or serve as a ligand in coordination compounds. The bromine atom also introduces possibilities for further functionalization through substitution reactions, making the compound a valuable synthetic intermediate (Quoc et al., 2019).

Physical Properties Analysis

The physical properties of N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. These properties are influenced by the molecular structure and the presence of functional groups that dictate the compound's behavior in various environments. For instance, the crystalline form, solubility in different solvents, and thermal stability can significantly affect its utility in material science and pharmaceutical formulations (Xue et al., 2011).

科学研究应用

合成和结构表征

合成了两种腙化合物,N'-(2-溴苄叉)-2-(4-硝基苯氧基)乙酰肼及其衍生物,并对其结构进行了表征。通过各种光谱方法和 X 射线晶体学证实了它们的结构。两种化合物均表现出强烈的脲酶抑制活性,表明在抑制脲酶中具有潜在应用,这可能对医学研究和农业实践产生影响 (盛等人,2015)。

抗癌效力

一项针对新型噻唑啉-四氢萘衍生物(包括与 N'-(2-溴苄叉)-2-(4-硫代吗啡)乙酰肼结构相似的衍生物)的研究评估了它们对各种人类癌细胞系的抗癌效力。这些衍生物显示出显着的抗肿瘤效率,特别是对 MCF-7 乳腺癌细胞系,突出了它们作为抗癌剂的潜力 (Turan-Zitouni 等人,2018)。

抗氧化和抗菌特性

从红藻中分离出的含氮溴酚对自由基表现出有效的清除活性,表明包括与 N'-(2-溴苄叉)-2-(4-硫代吗啡)乙酰肼相似的衍生物在内的这些化合物可能是具有潜在应用于食品和制药行业的天然抗氧化剂 (李等人,2012)。

缓蚀

一项针对与 N'-(2-溴苄叉)-2-(4-硫代吗啡)乙酰肼相关的席夫碱的研究表明它们在酸性介质中对钢的缓蚀应用。来自 DFT 和蒙特卡罗模拟的理论数据支持了它们作为缓蚀剂的功效,突出了它们的潜在工业应用 (Obot 等人,2016)。

属性

IUPAC Name |

N-[(E)-(2-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3OS/c14-12-4-2-1-3-11(12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVOTKWVKARGSM-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=O)NN=CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)